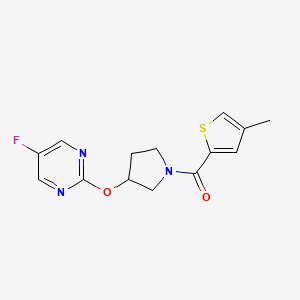

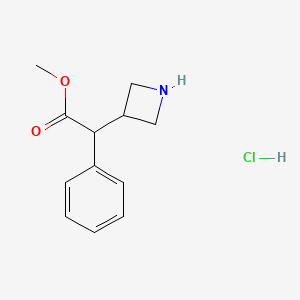

![molecular formula C22H16N4O2 B2642203 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1424622-23-0](/img/structure/B2642203.png)

3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Synthesis Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide often involves complex organic reactions that yield heterocyclic compounds with potential biological activities. For example, Keshk (2004) detailed the synthesis of novel enaminones from naturally occurring furochromones, which could serve as precursors for various benzofuran derivatives with potential pharmacological properties (E. M. Keshk, 2004). Similarly, research by Sanad et al. (2019) focused on the regioselective synthesis of pyrazole-benzofuran hybrids, showcasing a method to obtain compounds with enhanced antibacterial properties (S. Sanad, Demiana H. Hanna, & Ahmed E. M. Mekky, 2019).

Potential Biological Activities

The structural motif of benzofuran linked with pyrazole has been explored for its antimicrobial and antitumor activities. For instance, the synthesis of 2-azetidinone derivatives integrating quinoline, pyrazole, and benzofuran moieties has shown promising in vitro antimicrobial screening results, indicating the potential of such compounds in developing new antibacterial agents (M. Idrees, Y. G. Bodkhe, N. Siddiqui, & S. Kola, 2020). Moreover, antitumor activity and molecular docking studies of benzofuran-2-yl pyrazole pyrimidine derivatives provide insights into their potential as thymidylate synthase inhibitors, offering avenues for cancer therapy research (M. El-Zahar, Somaia S Adb El-Karim, M. Haiba, & M. Khedr, 2011).

Theoretical and Computational Studies

Computational and theoretical studies offer valuable insights into the chemical behavior and potential applications of compounds related to 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide. For example, research on the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units highlights the importance of theoretical calculations in understanding reaction mechanisms and predicting regioselectivity (S. Sanad, M. M. Ahmed, Ahmed E. M. Mekky, & Zeinab A. Abdallah, 2021).

Mechanism of Action

Target of Action

Benzofuran derivatives, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It can be inferred from the known activities of benzofuran derivatives that this compound may interact with its targets to modulate their function, leading to its observed biological activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that this compound likely affects multiple pathways .

Result of Action

Given the known biological activities of benzofuran derivatives, it can be inferred that this compound likely exerts its effects at the molecular and cellular level .

properties

IUPAC Name |

3-[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2/c23-12-17(22(24)27)10-18-14-26(13-15-6-2-1-3-7-15)25-21(18)20-11-16-8-4-5-9-19(16)28-20/h1-11,14H,13H2,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSUJDCQRPEJFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)

![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)

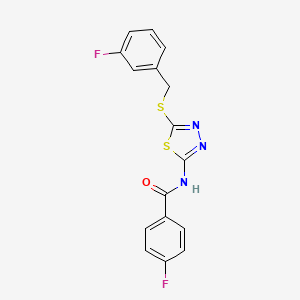

![2-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2642127.png)

![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)

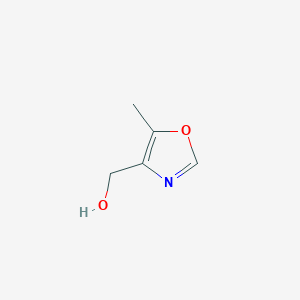

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)